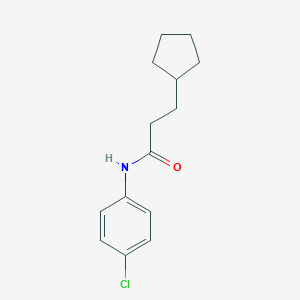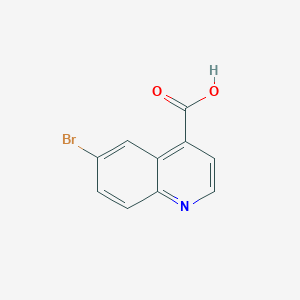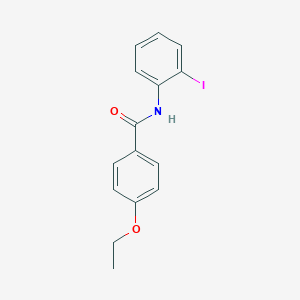
4-ethoxy-N-(2-iodophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-iodophenyl)benzamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research. EIPA is an inhibitor of the Na+/H+ exchanger (NHE) and has been found to have potential applications in various fields of study.
Mechanism Of Action
4-ethoxy-N-(2-iodophenyl)benzamide inhibits the NHE by binding to its regulatory subunit. This results in the inhibition of the exchange of Na+ and H+, leading to a decrease in intracellular pH and an increase in cell volume. 4-ethoxy-N-(2-iodophenyl)benzamide has also been found to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical And Physiological Effects
4-ethoxy-N-(2-iodophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and reducing the expression of anti-apoptotic proteins. 4-ethoxy-N-(2-iodophenyl)benzamide has also been found to reduce the migration and invasion of cancer cells by inhibiting the activity of MMP-2 and MMP-9. In addition, 4-ethoxy-N-(2-iodophenyl)benzamide has been found to reduce the hypertrophy of cardiac myocytes and improve cardiac function in animal models of heart failure.
Advantages And Limitations For Lab Experiments
4-ethoxy-N-(2-iodophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of the NHE and has been extensively studied in various cell types and animal models. It is also commercially available and can be easily synthesized in the lab. However, 4-ethoxy-N-(2-iodophenyl)benzamide has some limitations for lab experiments. It has been found to have off-target effects on other ion channels and transporters, which may complicate the interpretation of results. In addition, the optimal concentration and duration of 4-ethoxy-N-(2-iodophenyl)benzamide treatment may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 4-ethoxy-N-(2-iodophenyl)benzamide. One area of interest is the development of more potent and selective NHE inhibitors with fewer off-target effects. Another area of interest is the investigation of the role of 4-ethoxy-N-(2-iodophenyl)benzamide in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the combination of 4-ethoxy-N-(2-iodophenyl)benzamide with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Synthesis Methods
4-ethoxy-N-(2-iodophenyl)benzamide can be synthesized using a two-step process. The first step involves the reaction of 2-iodoaniline with ethyl 4-chlorobenzoate to form ethyl 4-(2-iodophenyl)benzoate. In the second step, the ethyl 4-(2-iodophenyl)benzoate is reacted with ammonia to form 4-ethoxy-N-(2-iodophenyl)benzamide.
Scientific Research Applications
4-ethoxy-N-(2-iodophenyl)benzamide has been found to have various applications in scientific research. It has been used as an inhibitor of the NHE, which is involved in regulating intracellular pH and cell volume. 4-ethoxy-N-(2-iodophenyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been found to have potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure.
properties
CAS RN |
333348-82-6 |
|---|---|
Product Name |
4-ethoxy-N-(2-iodophenyl)benzamide |
Molecular Formula |
C15H14INO2 |
Molecular Weight |
367.18 g/mol |
IUPAC Name |
4-ethoxy-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
GIGNNUJROGAGEF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



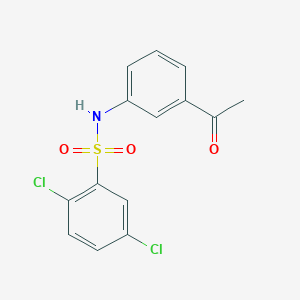
![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)


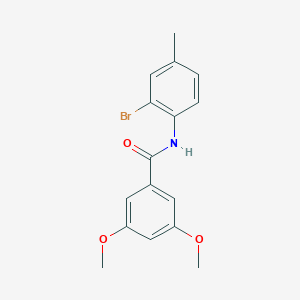
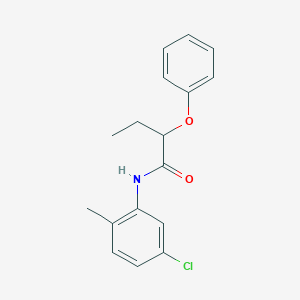
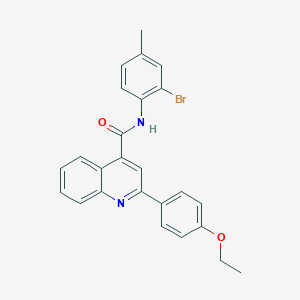
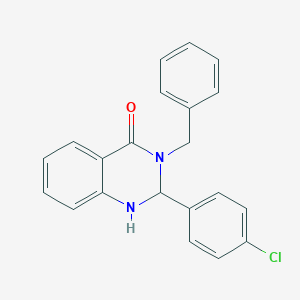
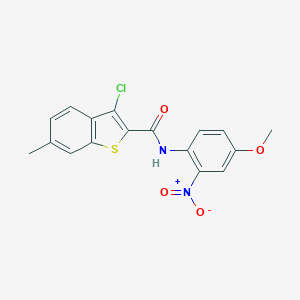
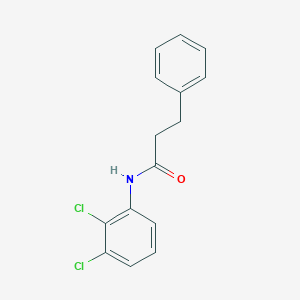
![2-ethoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B186007.png)
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
